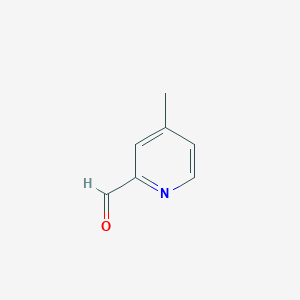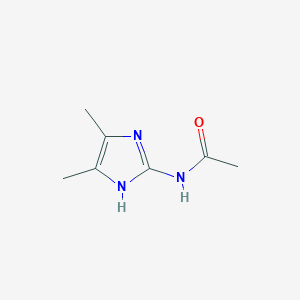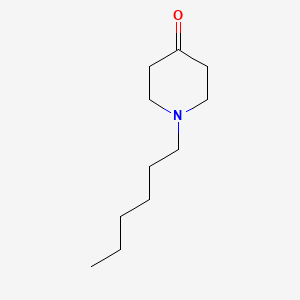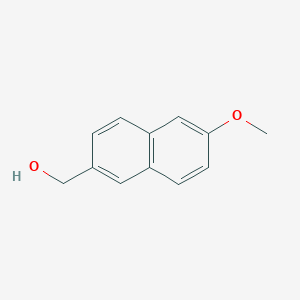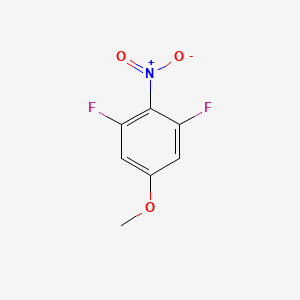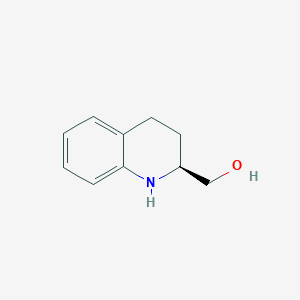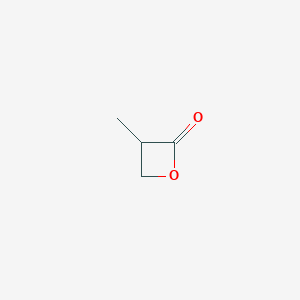
3-甲基氧杂环丁酮
描述
3-Methyloxetan-2-one is an organic compound with the chemical formula C5H8O2. This compound has gained significant attention in recent years due to its diverse applications in various fields of research and industry.
科学研究应用
3-Methyloxetan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: This compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Industry: 3-Methyloxetan-2-one is employed in the production of biodegradable polymers and specialty chemicals.
生化分析
Biochemical Properties
3-Methyloxetan-2-one plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, facilitating the formation of complex molecules. For instance, it can act as a substrate for enzymes involved in ring-opening reactions, leading to the formation of more reactive intermediates. These interactions are crucial for the synthesis of pharmaceuticals and other bioactive compounds .
Cellular Effects
The effects of 3-Methyloxetan-2-one on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 3-Methyloxetan-2-one can affect the expression of specific genes involved in metabolic pathways, thereby altering the metabolic flux within cells. Additionally, it has been observed to impact cell signaling pathways, leading to changes in cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 3-Methyloxetan-2-one exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the transcriptional activity of specific genes, leading to alterations in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyloxetan-2-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Methyloxetan-2-one is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been observed to cause changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of 3-Methyloxetan-2-one vary with different dosages in animal models. At low doses, the compound has been shown to have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression. Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound becomes harmful. These findings underscore the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
3-Methyloxetan-2-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes phase I and phase II metabolic reactions, leading to the formation of more hydrophilic metabolites that are easily excreted from the body. The compound’s interaction with cytochrome P450 enzymes is particularly noteworthy, as these enzymes play a crucial role in its oxidation and subsequent metabolism .
Transport and Distribution
Within cells and tissues, 3-Methyloxetan-2-one is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 3-Methyloxetan-2-one is a key factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These mechanisms ensure that 3-Methyloxetan-2-one exerts its effects in the appropriate cellular context, thereby enhancing its efficacy in biochemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
3-Methyloxetan-2-one can be synthesized through various methods. One common approach involves the [2+2] cycloaddition of aldehydes with ketene . Another method includes the intramolecular substitution of 3-bromoalkanoic acids . Additionally, the Adams cyclization of anti- and syn-3-hydroxyalkanoic acids can also be employed to prepare this compound .
Industrial Production Methods
Industrial production of 3-Methyloxetan-2-one typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve efficient industrial production.
化学反应分析
Types of Reactions
3-Methyloxetan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert 3-Methyloxetan-2-one to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxetane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted oxetane derivatives.
作用机制
The mechanism of action of 3-Methyloxetan-2-one involves its reactivity as a cyclic ester. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can further participate in various chemical transformations, such as polymerization and cross-linking reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
Uniqueness
3-Methyloxetan-2-one is unique due to its specific substitution pattern on the oxetane ring, which imparts distinct reactivity and properties compared to other oxetane derivatives. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .
属性
IUPAC Name |
3-methyloxetan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-3-2-6-4(3)5/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBXFCLDEATPCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436759 | |
| Record name | 2-oxetanone, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823-54-7 | |
| Record name | 2-oxetanone, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the reaction between 4-[(Z)-Ethylidene]-3-methyloxetan-2-one and diazo compounds?
A1: The reaction of 4-[(Z)-Ethylidene]-3-methyloxetan-2-one (I) with monosubstituted diazo esters and ketones (II) results in the formation of cyclopropanespiro-β-lactones (III). [] This reaction is particularly noteworthy due to its high diastereoselectivity, yielding a single diastereomer of the cyclopropanespiro-β-lactone product. [] This control over stereochemistry is crucial in organic synthesis, as different diastereomers can exhibit distinct biological and chemical properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



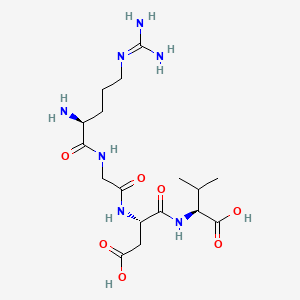
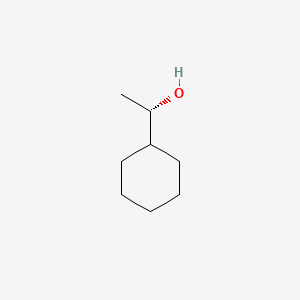
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1311736.png)

![L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1311748.png)
